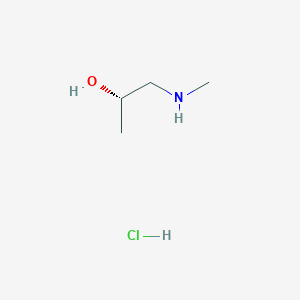![molecular formula C13H16N2O2 B6266397 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one CAS No. 1807938-87-9](/img/new.no-structure.jpg)
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves several steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of reactions to introduce the hydroxyimino group and form the piperidin-2-one ring . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium chlorite . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Nitroso compounds: These compounds contain the nitroso group and exhibit similar reactivity in oxidation and reduction reactions.
Hydroxyimino compounds: These compounds have the hydroxyimino functional group and are studied for their biological activities.
Properties
CAS No. |
1807938-87-9 |
|---|---|
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3 |
InChI Key |
QNRVQALPKDWRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



